Cas no 2228161-16-6 (2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride)
2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-5h,6h,7h,8h-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
- 2-METHYL-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLIC ACID HCL
- 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
- 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
- starbld0034235
- Z2737262471
- 2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride
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- MDL: MFCD31544316
- Inchi: 1S/C9H12N2O2.ClH/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6;/h4,7H,2-3,5H2,1H3,(H,12,13);1H
- InChI Key: NAJRQXGEFRVYLI-UHFFFAOYSA-N
- SMILES: Cl.OC(C1CN2C=C(C)N=C2CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 220
- Topological Polar Surface Area: 55.1
2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM469165-250mg |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride |
2228161-16-6 | 95%+ | 250mg |
$523 | 2024-07-18 | |
| Chemenu | CM469165-500mg |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride |
2228161-16-6 | 95%+ | 500mg |
$812 | 2024-07-18 | |
| Chemenu | CM469165-1g |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride |
2228161-16-6 | 95%+ | 1g |
$1032 | 2024-07-18 | |
| abcr | AB494782-250 mg |
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid HCl |
2228161-16-6 | 250MG |
€604.00 | 2022-03-01 | ||
| abcr | AB494782-1 g |
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid HCl |
2228161-16-6 | 1g |
€1,150.00 | 2022-03-01 | ||
| abcr | AB494782-250mg |
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid HCl; . |
2228161-16-6 | 250mg |
€1099.00 | 2025-04-19 | ||
| abcr | AB494782-500mg |
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid HCl; . |
2228161-16-6 | 500mg |
€1690.00 | 2023-09-02 | ||
| Enamine | EN300-1722848-0.05g |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride |
2228161-16-6 | 95% | 0.05g |
$339.0 | 2023-09-20 | |
| Enamine | EN300-1722848-0.1g |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride |
2228161-16-6 | 95% | 0.1g |
$504.0 | 2023-09-20 | |
| Enamine | EN300-1722848-0.25g |
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride |
2228161-16-6 | 95% | 0.25g |
$720.0 | 2023-09-20 |
2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride Suppliers
2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Additional information on 2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride
Introduction to 2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride (CAS No. 2228161-16-6)
2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride, identified by its CAS number 2228161-16-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a carboxylic acid hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation in drug development.
The structural framework of 2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride consists of an imidazole ring fused with a pyridine ring, with a methyl substituent at the 2-position and a carboxylic acid group at the 6-position. This unique arrangement contributes to its potential interactions with various biological targets. The compound’s chemical properties, such as its stability under different pH conditions and thermal stability, make it suitable for formulation into pharmaceutical products.
In recent years, there has been growing interest in imidazopyridine derivatives due to their demonstrated efficacy in modulating various biological pathways. Studies have shown that compounds within this class exhibit inhibitory activity against enzymes and receptors involved in inflammatory responses, cancer progression, and neurological disorders. The carboxylic acid moiety in 2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride provides a site for further functionalization, allowing for the development of more tailored derivatives with enhanced pharmacological profiles.
One of the most compelling aspects of this compound is its potential application in oncology research. Preclinical studies have indicated that 2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride can inhibit the activity of kinases that are overexpressed in certain types of cancer. By targeting these kinases, the compound may disrupt signaling pathways that promote tumor growth and survival. Additionally, its ability to cross the blood-brain barrier suggests that it could be useful in treating central nervous system disorders.
The synthesis of 2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the condensation of appropriate precursors to form the imidazopyridine core. Subsequent functionalization at the 6-position introduces the carboxylic acid group. The final step involves converting the free carboxylic acid into its hydrochloride salt form to improve solubility and shelf stability.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of 2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride with biological targets. These studies have provided insights into its binding affinity and mode of action at various receptors and enzymes. Such information is crucial for optimizing its pharmacokinetic properties and minimizing potential side effects.
The pharmacological evaluation of 2-methyl-5H,6H,7H,8H-imidazo1,2-apyridine-6-carboxylic acid hydrochloride has revealed several promising characteristics. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis or arresting cell cycle progression. Furthermore,its anti-inflammatory properties have been observed in models of acute and chronic inflammation,suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Another area of interest is the neuroprotective potential of this compound. Preliminary research has shown that 2-methyl-5H,6 H,7 H,8 H -imidazo1, 2 -apyridine - 6 -carboxylic acid hydrochloride can protect against neurotoxicity induced by oxidative stress and excitotoxicity。These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease。The ability to cross the blood-brain barrier makes it an attractive candidate for delivering therapeutic agents directly to affected brain regions。
The development of novel pharmaceuticals often involves optimizing synthetic routes to improve yield、reduce costs,and enhance scalability。For 2 -methyl - 5 H , 6 H , 7 H , 8 H -imidazo1 , 2 -apyridine - 6 -carboxylic acid hydrochloride , researchers have explored alternative synthetic pathways that minimize byproducts and simplify purification steps。These efforts are critical for ensuring that the compound can be produced efficiently on an industrial scale。
Regulatory considerations also play a significant role in bringing new drugs to market。The safety and efficacy of 2 -methyl - 5 H , 6 H , 7 H , 8 H -imidazo1 , 2 -apyridine - 6 -carboxylic acid hydrochloride must be thoroughly evaluated through preclinical studies before it can undergo clinical trials。Collaboration between academic researchers、pharmaceutical companies,and regulatory agencies is essential for ensuring that new drugs meet stringent safety standards while demonstrating therapeutic benefit。
The future prospects for 2-methyl - 5 H , 6 H , 7 H , 8 H -imidazo1, 2 -apyridine - 6-carboxylic acid hydrochloride are promising,with ongoing research aimed at expanding its therapeutic applications。By leveraging advances in synthetic chemistry、computational modeling,and drug delivery systems,this compound has the potential to become a valuable tool in treating a wide range of diseases。As our understanding of biological mechanisms continues to evolve,so too will our ability to harness the therapeutic potential of heterocyclic compounds like imidozopyridines。
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